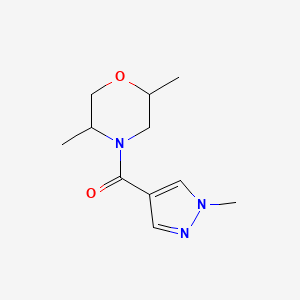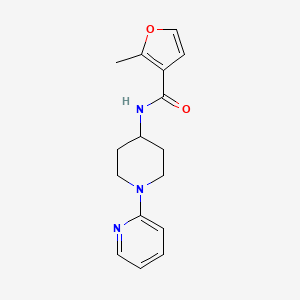![molecular formula C14H13ClN2O2 B7510690 N-[(2-chlorophenyl)methyl]-1-methyl-2-oxopyridine-4-carboxamide](/img/structure/B7510690.png)
N-[(2-chlorophenyl)methyl]-1-methyl-2-oxopyridine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(2-chlorophenyl)methyl]-1-methyl-2-oxopyridine-4-carboxamide, also known as CCMI, is a chemical compound that has been extensively studied for its potential application in scientific research. This compound belongs to the class of pyridine carboxamides and has been shown to exhibit promising activity in various biochemical and physiological assays.
作用機序
N-[(2-chlorophenyl)methyl]-1-methyl-2-oxopyridine-4-carboxamide has been shown to act as an inhibitor of various enzymes and receptors. It has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This compound has also been shown to act as an antagonist of the nicotinic acetylcholine receptor, which is involved in the transmission of nerve impulses.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been shown to increase the level of acetylcholine in the brain, which is involved in cognitive function. This compound has also been shown to exhibit anti-inflammatory and anti-oxidant activity, which may have potential therapeutic applications.
実験室実験の利点と制限
N-[(2-chlorophenyl)methyl]-1-methyl-2-oxopyridine-4-carboxamide has several advantages for use in lab experiments. It is relatively easy to synthesize and has been shown to exhibit high purity and yield. This compound has also been shown to exhibit activity against various biological targets, making it a useful tool for investigating the mechanisms of various biological processes.
However, there are also some limitations to the use of this compound in lab experiments. It has been shown to exhibit some toxicity in animal models, which may limit its potential therapeutic applications. Additionally, further studies are needed to fully understand the long-term effects of this compound on biological systems.
将来の方向性
There are several future directions for the study of N-[(2-chlorophenyl)methyl]-1-methyl-2-oxopyridine-4-carboxamide. One potential area of research is the investigation of its potential therapeutic applications in neurological disorders, such as Alzheimer's disease. This compound has been shown to increase the level of acetylcholine in the brain, which may have potential therapeutic applications in cognitive disorders.
Another potential area of research is the investigation of the anti-inflammatory and anti-oxidant activity of this compound. These properties may have potential therapeutic applications in various inflammatory disorders, such as arthritis.
Overall, this compound is a promising compound for scientific research. Its potential therapeutic applications and mechanisms of action make it a useful tool for investigating various biological processes. Further studies are needed to fully understand the potential of this compound in scientific research.
合成法
The synthesis of N-[(2-chlorophenyl)methyl]-1-methyl-2-oxopyridine-4-carboxamide involves the reaction of 2-chlorobenzylamine with 2-acetylpyridine in the presence of a base catalyst. The resulting intermediate is then treated with an acid to yield the final product. This synthesis method has been optimized for high yield and purity and has been used in various research studies.
科学的研究の応用
N-[(2-chlorophenyl)methyl]-1-methyl-2-oxopyridine-4-carboxamide has been studied extensively for its potential application in scientific research. It has been shown to exhibit activity against various biological targets, including enzymes and receptors. This compound has been used in cell-based assays, biochemical assays, and animal models to investigate its potential therapeutic applications.
特性
IUPAC Name |
N-[(2-chlorophenyl)methyl]-1-methyl-2-oxopyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O2/c1-17-7-6-10(8-13(17)18)14(19)16-9-11-4-2-3-5-12(11)15/h2-8H,9H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWLQOMHVTUCBOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=CC1=O)C(=O)NCC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N,2-dimethyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]benzamide](/img/structure/B7510615.png)
![[3-(Dimethylamino)phenyl]-(2,5-dimethylmorpholin-4-yl)methanone](/img/structure/B7510626.png)



![[1-(2-Methylquinolin-4-yl)piperidin-3-yl]methanol](/img/structure/B7510660.png)
![N,4-dimethyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]benzamide](/img/structure/B7510664.png)

![2-Methyl-1-[4-(2-methylquinolin-4-yl)piperazin-1-yl]propan-1-one](/img/structure/B7510669.png)
![N-[5-methyl-2-(3-methylphenyl)pyrazol-3-yl]cyclopropanecarboxamide](/img/structure/B7510675.png)
![N-[(5-chlorothiophen-2-yl)methyl]-2-methylcyclopropane-1-carboxamide](/img/structure/B7510688.png)

![N,2,4,5-tetramethyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]furan-3-carboxamide](/img/structure/B7510701.png)

